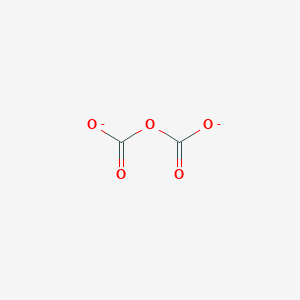

Dicarbonate

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

214335-04-3 |

|---|---|

Formule moléculaire |

C2O5-2 |

Poids moléculaire |

104.02 g/mol |

Nom IUPAC |

carboxylato carbonate |

InChI |

InChI=1S/C2H2O5/c3-1(4)7-2(5)6/h(H,3,4)(H,5,6)/p-2 |

Clé InChI |

ZFTFAPZRGNKQPU-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])OC(=O)[O-] |

SMILES canonique |

C(=O)([O-])OC(=O)[O-] |

Synonymes |

pyrocarbonate pyrocarbonic acid pyrocarbonic acid, potassium salt |

Origine du produit |

United States |

Synthetic Methodologies for Dicarbonate Derivatives

Classical and Contemporary Approaches to Organic Dicarbonate Synthesis

The synthesis of organic dicarbonates, particularly dialkyl dicarbonates, has evolved from classical methods relying on reactive precursors to more sophisticated and environmentally conscious catalytic strategies.

A foundational method for preparing dialkyl dicarbonates involves the reaction of an alkyl chloroformate with an alkali metal salt of a carbonate half-ester. prepchem.comgoogle.com For instance, diethyl pyrocarbonate can be synthesized by reacting sodium ethyl carbonate with ethyl chloroformate. prepchem.com This process typically involves the initial preparation of the sodium alkyl carbonate by carbonating a sodium alkoxide, followed by reaction with the corresponding alkyl chloroformate, yielding the desired this compound and a salt byproduct like sodium chloride. prepchem.com

A related and widely employed approach involves the direct reaction of alkyl chloroformates with alkali metal hydroxides or carbonates in a biphasic system, often facilitated by a phase-transfer catalyst. google.comgoogle.com Catalysts such as long-chain tertiary alkylamines or benzylalkyldimethylammonium halides are used to enhance the reaction rate and yield. google.comgoogle.com These catalysts are advantageous as they exhibit high activity without promoting the decomposition of the this compound product and can be readily separated from the reaction mixture. google.comgoogle.com The synthesis can also be achieved by acylating diols with chloroformates in the presence of a base like pyridine (B92270). acs.orgdiva-portal.org For example, dicarbonates have been synthesized by dissolving a diol in dichloromethane (B109758), cooling the solution, and then adding a chloroformate and pyridine sequentially. acs.orgdiva-portal.org

Table 1: Examples of this compound Synthesis from Alkyl Chloroformates

| This compound Product | Alkyl Chloroformate | Reagents | Catalyst | Yield | Reference(s) |

|---|---|---|---|---|---|

| Dimethyl this compound | Methyl chloroformate | Sodium hydroxide (B78521) (aq) | Triisooctylamine | 91% | google.com |

| Diisobutyl this compound | Isobutyl chloroformate | Sodium hydroxide (aq) | Tri-isooctylamine | 90% | google.com |

| Diethyl pyrocarbonate | Ethyl chloroformate | Sodium ethyl carbonate | None specified | Not specified | prepchem.com |

| Dimethyl this compound | Methyl chloroformate | Sodium hydroxide (aq) | Benzylalkyldimethylammonium halide | Not specified | google.com |

Growing concerns over the high toxicity of phosgene (B1210022) have spurred the development of numerous phosgene-free synthetic routes for dicarbonates and their carbonate precursors. rsc.orgtno.nl These methods often utilize safer and more environmentally benign carbonyl sources like carbon monoxide (CO) or carbon dioxide (CO2). rsc.orgtum.de

One of the most promising phosgene-free industrial methods is the oxidative carbonylation of alcohols. researchgate.netatlantis-press.com This process typically involves reacting an alcohol with CO and oxygen in the presence of a catalyst, such as a copper(I) chloride (CuCl) system. atlantis-press.com This route is considered advantageous due to its high atom utilization. researchgate.net

Direct synthesis from CO2 and alcohols is another key phosgene-free strategy, though it is often limited by thermodynamic equilibrium. researchgate.netmdpi.com To overcome these limitations, dehydrating agents are often employed to remove the water byproduct and drive the reaction forward. mdpi.com For instance, fluorinated dialkyl carbonates have been successfully produced from CO2. nih.gov One such method involves the nucleophilic addition of 2,2,2-trifluoroethanol (B45653) to CO2, followed by reaction with 2,2,2-trifluoroethyltriflate, to afford bis(2,2,2-trifluoroethyl) carbonate with yields up to 79%. nih.gov

Transesterification of other organic carbonates, such as dimethyl carbonate (DMC) or diphenyl carbonate, with alcohols represents another important phosgene-free pathway. researchgate.netrsc.orgresearchgate.net This method avoids the use of highly toxic reagents and can proceed under relatively mild conditions to produce a variety of symmetric and unsymmetric dicarbonates. researchgate.net For example, dibenzyl carbonate can be synthesized via the transesterification of DMC with benzyl (B1604629) alcohol. rsc.org

The principles of green chemistry, which emphasize waste prevention, atom economy, and the use of catalysts, have significantly influenced modern this compound synthesis. royalsocietypublishing.orgrasayanjournal.co.inacs.org Catalysis is central to many phosgene-free and direct carbonylation routes, enhancing efficiency and selectivity. rsc.orgrsc.org

A wide range of catalysts have been developed for this compound synthesis. For the transesterification route, basic catalysts have shown high efficacy. researchgate.net For example, calcium hydroxide (Ca(OH)2) has been used as a solid base catalyst for the synthesis of glycol this compound from glycol and dimethyl carbonate, achieving yields of 95-99%. researchgate.net A heterogeneous catalyst system, CsF on α-Al2O3, has also proven effective for synthesizing dibenzyl carbonate from DMC and benzyl alcohol. rsc.org

In oxidative carbonylation methods, copper-based catalysts are prominent. atlantis-press.com A complex, [Cu(phen)(OAc)2]2(μ-H2O), has demonstrated high catalytic activity for the oxidative carbonylation of methanol (B129727) to dimethyl carbonate. atlantis-press.com Furthermore, dual-function catalysts have been designed for CO2 fixation. acs.org Copper complexes with tri-N-heterocyclic carbene (triNHC) ligands can activate both an alcohol and CO2, facilitating the synthesis of various carbonates under mild conditions. acs.org The development of these catalytic systems aligns with the green chemistry goal of replacing stoichiometric reagents with catalytic alternatives. royalsocietypublishing.org

Table 2: Comparison of Catalytic Systems for this compound and Precursor Synthesis

| Reaction Type | Catalyst | Substrates | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Transesterification | Ca(OH)2 | Glycol, Dimethyl carbonate | Glycol this compound | 95-99% | researchgate.net |

| Transesterification | CsF/α-Al2O3 | Benzyl alcohol, Dimethyl carbonate | Dibenzyl carbonate | up to 70% | rsc.org |

| Oxidative Carbonylation | [Cu(phen)(OAc)2]2(μ-H2O) | Methanol, CO, O2 | Dimethyl carbonate | High TON | atlantis-press.com |

| CO2 Fixation | Cu(triNHC) complex | Propargyl alcohol, CO2, other alcohols | Acyclic/cyclic carbonates | Good yields | acs.org |

| Chloroformate Reaction | Triisooctylamine | Isobutyl chloroformate, NaOH | Diisobutyl this compound | 90% | google.com |

High-Pressure Synthesis of Inorganic this compound Salts

While organic dicarbonates are more common, inorganic salts containing the this compound anion ([C2O5]2−) have also been synthesized, albeit under extreme conditions. Researchers have successfully synthesized lead this compound (Pb[C2O5]), an inorganic pyrocarbonate salt, by heating a mixture of lead carbonate (Pb[CO3]) and carbon dioxide (CO2) to approximately 2000 K within a laser-heated diamond anvil cell at a pressure of 30 GPa. researchgate.netresearchgate.net Unlike organic dicarbonates, these inorganic salts feature isolated [C2O5]2− groups, which consist of two corner-sharing carbonate units. researchgate.netresearchgate.net The synthesized Pb[C2O5] was characterized using synchrotron-based single-crystal structure refinement and was found to be isostructural with strontium this compound (Sr[C2O5]). researchgate.net

Strategies for this compound Functionalization and Derivatization

Dicarbonates, particularly diethyl pyrocarbonate (DEPC) and di-tert-butyl this compound (Boc2O), are highly valued reagents for the functionalization and derivatization of other molecules. researchgate.net

A primary application of DEPC is as a chemical modification agent for proteins and enzymes. It is known to react with and modify the side chains of several amino acid residues, including histidine, lysine (B10760008), cysteine, and tyrosine. wikipedia.org This reactivity is frequently exploited to identify crucial histidyl residues within the active sites of enzymes. wikipedia.orgportlandpress.com For instance, the modification of histidine by DEPC results in a carbethoxylated derivative at the N-omega-2 nitrogen of the imidazole (B134444) ring. wikipedia.org

Dicarbonates are also widely used as derivatizing agents in analytical chemistry to improve the detection and quantification of various analytes by techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov DEPC has been used to create carbethoxy derivatives of arginine and its metabolites in plasma samples, simplifying sample preparation and enabling rapid and reproducible quantification. nih.gov Similarly, di-tert-butyl this compound has been used for the pre-column derivatization of amino acids for HPLC analysis. moca.net.ua

In organic synthesis, di-tert-butyl this compound is the most common reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines, a fundamental transformation in peptide synthesis and the preparation of complex molecules. clockss.org Beyond their role as protecting group reagents, pyrocarbonates serve as general activators for various chemical transformations. researchgate.net

Reaction Mechanisms and Mechanistic Investigations of Dicarbonates

Nucleophilic Acylation and Transcarbonylation Pathways

The core reactivity of dicarbonates, particularly di-tert-butyl dicarbonate, stems from their ability to undergo nucleophilic acyl substitution reactions. libretexts.orgpearson.compearson.com This process involves the attack of a nucleophile on a carbonyl carbon, followed by the departure of a carbonate-based leaving group. commonorganicchemistry.commasterorganicchemistry.comjkchemical.com

Reaction with Amines: The reaction of di-tert-butyl this compound (Boc₂O) with amines is a cornerstone for the introduction of the Boc protecting group onto amino functionalities. The mechanism typically involves a nucleophilic attack by the amine nitrogen on one of the carbonyl carbons of Boc₂O. libretexts.orgcommonorganicchemistry.commasterorganicchemistry.comjkchemical.comnumberanalytics.com This attack forms a tetrahedral intermediate. masterorganicchemistry.com Subsequently, a tert-butyl carbonate moiety departs as a leaving group. commonorganicchemistry.commasterorganicchemistry.comjkchemical.com This leaving group, tert-butyl carbonate, is unstable and readily undergoes decarboxylation, breaking down into carbon dioxide (CO₂) gas and tert-butanol (B103910). commonorganicchemistry.commasterorganicchemistry.comjkchemical.com The release of CO₂ is a characteristic feature of these reactions, necessitating open systems to allow gas escape. commonorganicchemistry.com While some Boc protections can proceed without an external base, as the tert-butyl carbonate leaving group can act as a base, many reactions are facilitated by the presence of a base such as triethylamine (B128534), pyridine (B92270), or 4-dimethylaminopyridine (B28879) (DMAP) to deprotonate the positively charged amine intermediate. commonorganicchemistry.comjkchemical.comnumberanalytics.comchemicalbook.com

Reaction with Carboxylic Acids: Carboxylic acids react with dialkyl dicarbonates, such as di-tert-butyl this compound, to form mixed carboxylic anhydrides. organic-chemistry.orgthieme-connect.com This reaction also liberates an alcohol (e.g., tert-butanol from Boc₂O) and carbon dioxide. organic-chemistry.orgthieme-connect.com This initial anhydride (B1165640) formation is a key step, which can then be followed by further reactions. DMAP can act as a catalyst in the esterification of carboxylic acids with alcohols using di-tert-butyl this compound as an activating agent. thieme-connect.comresearchgate.netruhr-uni-bochum.de The mechanism in such cases involves the in-situ conversion of carboxylic acids to mixed anhydrides, which then undergo decarboxylation to yield the corresponding esters. ruhr-uni-bochum.de

Formation of Carbamates: The primary application of di-tert-butyl this compound in reactions with amines is the formation of N-tert-butoxycarbonyl (Boc) protected amines, which are carbamates. wikipedia.orgchemicalbook.commasterorganicchemistry.comjkchemical.comnumberanalytics.comchemicalbook.combzchemicals.com These carbamate (B1207046) derivatives effectively mask the reactivity of the amine group, allowing for selective transformations elsewhere in the molecule. wikipedia.org Beyond direct amine protection, tert-butyl carbamates can also be synthesized through more complex pathways, such as the reaction of carboxylic acids with di-tert-butyl this compound and sodium azide (B81097), which involves an acyl azide intermediate and a subsequent Curtius rearrangement. organic-chemistry.orgorganic-chemistry.org

Formation of Esters: Esters can be efficiently synthesized by reacting carboxylic acids with dialkyl dicarbonates in the presence of suitable catalysts. organic-chemistry.orgthieme-connect.comthieme-connect.comresearchgate.netruhr-uni-bochum.de This method provides a convenient route to a broad range of esters, including those with sensitive functional groups. thieme-connect.comthieme-connect.com The process often involves the initial formation of a mixed anhydride, which then reacts with an alcohol to yield the desired ester and volatile byproducts like CO₂ and tert-butanol, simplifying purification. organic-chemistry.orgthieme-connect.comthieme-connect.comresearchgate.netruhr-uni-bochum.de

Formation of Anhydrides: Carboxylic anhydrides can be formed as direct products or intermediates in the reactions of carboxylic acids with dialkyl dicarbonates. organic-chemistry.orgthieme-connect.com By carefully controlling reaction conditions, such as the acid/dicarbonate molecular ratio (e.g., 2:1 for anhydride formation with Boc₂O), anhydrides can be obtained in good to excellent yields. thieme-connect.com

Lewis Acid Catalysis in this compound Reactions

Lewis acids play a crucial role in modulating the reactivity and selectivity of this compound reactions. Their influence can direct reaction pathways towards specific products, often replacing harsher conditions. nih.govnih.govacs.org

For instance, in the reaction of alcohols with di-tert-butyl this compound (Boc₂O), the nature of the Lewis acid catalyst significantly impacts whether tert-butyl ethers or Boc-alcohols (tert-butyl carbonates) are formed. nih.govacs.org Research has shown that the anionic component of the Lewis acid salt is a primary determinant of product distribution. Lewis acids with highly delocalized negative charge anions, such as perchlorates [e.g., Ce(ClO₄)₃, Zn(ClO₄)₂, Mg(ClO₄)₂, Ca(ClO₄)₂, HClO₄] and triflates [e.g., In(OTf)₃, Sc(OTf)₃, Al(OTf)₃, Ce(OTf)₃, Zn(OTf)₂, Mg(OTf)₂], tend to promote the prevalent or exclusive formation of tert-butyl ethers. nih.govnih.govacs.org Conversely, Lewis acids with un-delocalized anions like isopropoxide or low-delocalized acetate (B1210297) ions primarily lead to the formation of Boc-alcohols. nih.govacs.org While the anion dictates product selectivity, the metal ion of the Lewis acid predominantly influences the reaction rate. nih.gov

For example, Yb(OTf)₃ has been shown to catalyze the formation of tert-butyl ethers from alcohols and Boc₂O, achieving high yields (up to 92% for tert-butyl octyl ether) within a short reaction time. nih.gov

Table 1: Influence of Lewis Acid Anion on Product Selectivity in Alcohol + Boc₂O Reactions nih.govnih.govacs.org

| Lewis Acid Anion Type | Anion Examples | Preferred Product (from Alcohol + Boc₂O) |

| Highly Delocalized Anions | Perchlorates (ClO₄⁻), Trifluoromethanesulfonates (OTf⁻) | Tert-butyl Ethers |

| Un-delocalized/Low Delocalized Anions | Isopropoxide, Acetate | Boc-alcohols (tert-butyl carbonates) |

Decomposition Pathways and Hydrolytic Stability

Dicarbonates, particularly di-tert-butyl this compound, exhibit specific decomposition pathways and varying degrees of hydrolytic stability. Di-tert-butyl this compound can undergo slow decomposition, even in sealed containers, leading to a buildup of internal pressure. wikipedia.orgbzchemicals.com This decomposition typically yields di-tert-butyl carbonate and, ultimately, tert-butanol and carbon dioxide, especially in the presence of moisture. wikipedia.orgbzchemicals.com The generation of CO₂ gas is a common byproduct across many this compound reactions. libretexts.orgcommonorganicchemistry.commasterorganicchemistry.comjkchemical.comorganic-chemistry.orgthieme-connect.comthieme-connect.comresearchgate.netorgsyn.orggoogle.com

Inorganic this compound salts (e.g., C₂O₅²⁻) are generally unstable under ambient conditions and typically require high pressure for their formation and transient existence in solution. wikipedia.org Similarly, dimethyl this compound (DMDC), used as a food additive, is known for its instability in aqueous solutions, rapidly breaking down upon addition to beverages. nih.gov

Kinetic Studies and Reaction Rate Influences

Temperature is another critical factor. Higher temperatures can direct reaction selectivity and accelerate rates, as observed in Lewis acid-catalyzed reactions where increased temperature favored tert-butyl ether formation over carbonate formation. nih.gov Solvent choice also plays a role in reaction efficiency, with various organic solvents being suitable for this compound reactions. numberanalytics.comresearchgate.netthermofisher.in Furthermore, the amount of catalyst used can directly affect the reaction yield and rate. nih.gov In industrial applications, the use of di-tert-butyl this compound in continuous-flow systems has demonstrated dramatically reduced reaction times for esterification processes. researchgate.net

The term "transcarbonylation" also appears in the context of ring-opening polymerizations (ROPs) of cyclic carbonates, such as those derived from glucose. In these systems, transcarbonylation reactions can lead to the scrambling of regiochemistries within polycarbonate backbones, affecting the regularity of the polymer structure. nih.govresearchgate.netnih.gov This mechanistic pathway involves the rearrangement of carbonate linkages and is particularly relevant in the synthesis of complex polymeric materials. nih.govresearchgate.netnih.gov

Applications in Organic and Peptide Synthesis

Dicarbonates as N-Protecting Agents (e.g., Boc-Protection)

The protection of amino groups is a fundamental strategy in multi-step organic synthesis, particularly in the assembly of peptides and other complex molecules containing amine functionalities. numberanalytics.comhighfine.com Di-tert-butyl dicarbonate is a premier reagent for this purpose, introducing the tert-butoxycarbonyl (Boc) protecting group. wikipedia.orgsioc-journal.cn This pyrocarbonate reacts with primary and secondary amines to form N-tert-butoxycarbonyl derivatives, or Boc-protected amines. wikipedia.orgsioc-journal.cn These resulting carbamates are generally stable under a wide range of reaction conditions, especially towards most bases and nucleophiles, effectively masking the reactivity of the amine. sioc-journal.cn

The widespread use of the Boc group stems from its straightforward introduction and its selective removal under specific acidic conditions. wikipedia.orgsioc-journal.cn This stability profile allows for chemoselective reactions at other sites of a molecule. numberanalytics.comhighfine.com

Protection Strategies for Amino Acids and Peptides

In peptide synthesis, the sequential addition of amino acids requires the temporary masking of the α-amino group of one amino acid to prevent self-polymerization and to ensure the formation of the correct peptide bond. highfine.comcdnsciencepub.com The Boc group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS), often referred to as the Boc/Bzl strategy. organic-chemistry.org

The protection of an amino acid is typically achieved by reacting it with di-tert-butyl this compound in the presence of a base. sioc-journal.cn Common conditions include using sodium bicarbonate in an aqueous medium or 4-dimethylaminopyridine (B28879) (DMAP) in an organic solvent like acetonitrile. sioc-journal.cn For instance, L-alanine can be converted to Boc-L-alanine by reacting it with di-tert-butyl this compound and a base like triethylamine (B128534). cdnsciencepub.com A process using acetone (B3395972) and water as solvents in the presence of triethylamine has also been reported to produce Boc-protected amino acids with high yield and purity. wikipedia.org

The Boc group protects the N-terminus of an amino acid during the coupling reaction with the C-terminus of another. chemicalbook.com After the peptide bond is formed, the Boc group is removed to reveal a new N-terminal amine, ready for the next coupling step. chemicalbook.comthieme-connect.com This cycle of protection, coupling, and deprotection is the foundation of peptide chain elongation. chemicalbook.com

Regioselectivity and Orthogonal Protection Schemes

A key advantage of the Boc protecting group is its role in orthogonal protection strategies. sioc-journal.cn Orthogonality in chemical synthesis refers to the ability to deprotect one functional group in the presence of another, different protecting group, using specific and non-interfering reaction conditions. researchgate.net

The Boc group is acid-labile, meaning it is removed by acids. sioc-journal.cn This allows it to be used in conjunction with protecting groups that are stable to acid but labile to other conditions. A classic example is the use of the Boc group for α-amino protection alongside the fluorenylmethyloxycarbonyl (Fmoc) group for side-chain protection, or vice-versa. sioc-journal.cn The Fmoc group is stable to acidic conditions but is cleaved by bases, such as piperidine. mlunias.com This orthogonality ensures that the N-terminal Boc group can be removed without affecting an Fmoc-protected side chain, and vice versa. sioc-journal.cn

Similarly, in the Boc/Bzl strategy of peptide synthesis, the N-terminal α-amino groups are protected by the acid-sensitive Boc group, while side-chain functional groups (like those on lysine (B10760008) or aspartic acid) are protected by benzyl (B1604629) (Bzl)-based ethers or esters. organic-chemistry.orgatamanchemicals.com The Boc group can be selectively cleaved with moderate acids like trifluoroacetic acid (TFA), while the more robust benzyl-based groups require very strong acids, such as hydrofluoric acid (HF), for removal. organic-chemistry.org This difference in lability, while not strictly orthogonal in the sense of using completely different reaction types, provides the necessary selectivity for stepwise peptide synthesis. organic-chemistry.org

Regioselectivity can also be achieved in molecules with multiple amine groups. For example, it is possible to selectively protect primary amines in the presence of secondary amines or other nucleophiles under certain conditions. echemi.com This selectivity is often influenced by factors such as steric hindrance and the basicity of the amine. highfine.com

Deprotection Methodologies and Mechanisms

The removal of the Boc group is a critical step that regenerates the free amine for subsequent reactions. thieme-connect.com This process is typically accomplished under anhydrous acidic conditions. researchgate.net

Mechanism of Acid-Catalyzed Deprotection: The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). mlunias.comchemimpex.com This is followed by the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. mlunias.comchemimpex.com The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. mlunias.comchemimpex.com The amine is typically obtained as its corresponding acid salt (e.g., TFA salt), which is then neutralized in a separate step or in situ before the next coupling reaction. organic-chemistry.orgchemimpex.com

Common Deprotection Reagents and Conditions:

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is the most common method for Boc deprotection. sioc-journal.cncdnsciencepub.com

Hydrochloric Acid (HCl): HCl in a solvent such as methanol (B129727) or dioxane is also widely used. numberanalytics.comsioc-journal.cn

Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane can be used for deprotection, sometimes offering selectivity. For instance, ZnBr₂ can selectively cleave secondary N-Boc groups while leaving primary ones intact. echemi.com

Alternative Methods: To avoid strongly acidic conditions that might affect other sensitive parts of a molecule, alternative methods have been developed. These include using trimethylsilyl (B98337) iodide (TMSI) or heating. numberanalytics.com A method for deprotecting primary Boc-protected amines under basic conditions using sodium t-butoxide has also been reported, which is advantageous when acid-sensitive moieties are present. organic-chemistry.org

A potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic residues (such as tryptophan or methionine) by the liberated tert-butyl cation. sioc-journal.cnnih.gov To prevent this, "scavengers" like anisole, thioanisole, or dithiothreitol (B142953) (DTT) are often added to the deprotection mixture to trap the carbocation. sioc-journal.cnnih.gov

Activation and Coupling Reagents in Ester and Anhydride (B1165640) Synthesis

Beyond its primary role in amine protection, di-tert-butyl this compound serves as an effective activating agent for carboxylic acids, facilitating the synthesis of esters and carboxylic anhydrides. researchgate.netthieme-connect.com This application provides a mild and efficient alternative to other coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), with the advantage that the byproducts, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed. thieme-connect.comresearchgate.net

The reaction of a carboxylic acid with di-tert-butyl this compound, typically in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) or a weak Lewis acid like magnesium chloride, is believed to proceed through the formation of a mixed anhydride intermediate. researchgate.netthieme-connect.comorganic-chemistry.org This activated intermediate is then susceptible to nucleophilic attack.

Ester Synthesis: When an alcohol is present, it attacks the activated mixed anhydride to form the corresponding ester. researchgate.netresearchgate.net This method is general for a wide range of carboxylic acids and primary or secondary alcohols and is compatible with sensitive functional groups. thieme-connect.comresearchgate.net The process has been successfully used in continuous-flow systems, highlighting its potential for industrial applications. nih.gov

Anhydride Synthesis: In the absence of a more reactive nucleophile, two molecules of the carboxylic acid can react with di-tert-butyl this compound to form a symmetrical carboxylic anhydride. researchgate.netorganic-chemistry.org By controlling the stoichiometry (a 2:1 molar ratio of acid to Boc₂O), anhydrides can be synthesized in good yields. researchgate.net The use of tert-butanol as a solvent is particularly effective for this transformation, as its steric bulk makes it a poor nucleophile, thus favoring anhydride formation over esterification. researchgate.net

Diverse Functional Group Transformations in Organic Chemistry

The reactivity of di-tert-butyl this compound extends to a variety of other functional group transformations, underscoring its versatility as a synthetic reagent. chemicalbook.comthieme-connect.com

Synthesis of Carbamates, Ureas, and Isocyanates: Boc₂O is instrumental in converting amines into other important functional groups. The reaction of a Boc-protected amine with an amine in the presence of an activating agent can yield unsymmetrical ureas. organic-chemistry.org Alternatively, Boc-protected amines can be converted into isocyanates in situ, which can then be trapped by amines or alcohols to form ureas and carbamates, respectively. organic-chemistry.orgresearchgate.net This provides a safer alternative to using highly toxic phosgene (B1210022). researchgate.net

Carboxylating Agent: Di-tert-butyl this compound can act as a tert-butoxycarbonylating agent not only for amines but also for alcohols, thiols, and even carbon nucleophiles. chemicalbook.comsigmaaldrich.com For instance, carbanions generated from aryl acetates or benzoates can be trapped with Boc₂O to yield tert-butyl carboxylates. chemicalbook.com

Dehydrating Agent: In certain contexts, Boc₂O can function as a dehydrating agent. It has been used for the cyclodehydration of N-acylamino acids to form oxazoles and for the conversion of primary nitroalkanes to other functionalities. chemicalbook.comatamanchemicals.comthieme-connect.com

Contributions to Complex Molecule Synthesis

The protecting and activating properties of dicarbonates are leveraged extensively in the total synthesis of complex natural products and pharmaceuticals. numberanalytics.commlunias.com The ability to mask the reactivity of a functional group, perform reactions elsewhere in the molecule, and then unmask the original group is a cornerstone of modern synthetic strategy.

The Boc group has been indispensable in the synthesis of numerous complex molecules. For example, its application was critical in the synthesis of the antibiotic erythromycin (B1671065) and in the development of HIV protease inhibitors like Darunavir, where precise control over reactive amine groups was necessary. numberanalytics.comhighfine.com In the synthesis of 6-acetyl-1,2,3,4-tetrahydropyridine, a key aroma compound in bread, Boc₂O was used to activate a lactam for subsequent transformations. wikipedia.orgchemicalbook.com These examples highlight how the predictable reactivity and stability of the Boc group, derived from di-tert-butyl this compound, enable chemists to construct intricate molecular architectures that would otherwise be difficult to access. mlunias.com

Applications in Biological and Biochemical Research

Chemical Modification of Biomacromolecules (e.g., Proteins, Nucleic Acids)

Dicarbonates are widely employed as reagents for the chemical modification of proteins and nucleic acids. This reactivity allows researchers to introduce specific chemical groups, probe structural features, and alter the function of these essential biomolecules.

Diethylpyrocarbonate (DEPC) is a highly electrophilic molecule used in covalent labeling studies. jove.com It can react with a variety of nucleophilic amino acid side chains, including histidine, lysine (B10760008), cysteine, tyrosine, serine, and threonine, as well as the N-terminus of proteins. jove.comnih.gov This broad reactivity allows for the modification of up to 30% of residues in an average protein, providing high-resolution structural information. jove.com The reaction typically results in a single product with a mass increase of 72.02 Da, which simplifies the identification of labeled sites using mass spectrometry. jove.com

Another prominent dicarbonate, Di-tert-butyl this compound (Boc anhydride), is a crucial reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amine functionalities. nbinno.comwikipedia.org This protection is fundamental in peptide synthesis, preventing unwanted side reactions at the N-terminus and lysine side chains, thereby allowing for the controlled, sequential addition of amino acids to build a polypeptide chain. nbinno.comechemi.com

In the realm of nucleic acids, DEPC has been utilized as a tool for chemical modification. nih.gov It can react with purine (B94841) residues, particularly adenine, leading to ring opening. nih.gov This reactivity has been exploited to probe and detect modified DNA and RNA structures. nih.govoup.com

Table 1: Dicarbonates Used in Biomacromolecule Modification

| This compound Compound | Target Biomolecule(s) | Primary Application(s) | Modified Residues/Sites |

| Diethylpyrocarbonate (DEPC) | Proteins, Nucleic Acids | Covalent labeling for structural analysis, Probing structure and reactivity | Proteins: Histidine, Lysine, Cysteine, Tyrosine, Serine, Threonine, N-terminus. jove.comnih.gov Nucleic Acids: Purines (e.g., Adenine). nih.govnih.gov |

| Di-tert-butyl this compound (Boc Anhydride) | Proteins (Peptides) | Protection of amine groups during peptide synthesis | N-terminus, Lysine ε-amino group. nbinno.comwikipedia.org |

| Dimethyl this compound (DMDC) | Proteins (Enzymes) | Enzyme inactivation | Nucleophilic groups (e.g., Histidine). wikipedia.org |

The reaction of dicarbonates with key amino acid residues in enzymes is a widely used strategy to modulate their reactivity and to elucidate inactivation mechanisms. The modification of active site residues can lead to a loss of catalytic function, providing insights into the enzyme's mechanism of action.

Dimethyl this compound (DMDC) is known for its ability to inactivate enzymes by reacting with nucleophilic groups present in proteins, such as imidazoles, amines, and thiols. nih.govinchem.org This reactivity is the basis for its use as a microbial control agent in beverages, as it effectively inactivates essential enzymes in microorganisms like yeast. wikipedia.org For instance, DMDC has been shown to inhibit enzymes such as alcohol dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase by causing the methoxycarbonylation of their histidine residues. wikipedia.org It also targets acetate (B1210297) kinase and L-glutamic acid decarboxylase. wikipedia.org

Similarly, diethylpyrocarbonate (DEPC) is used to study the functional role of specific amino acid residues in enzymes. acs.org Its derivatization of histidines, resulting in carbethoxylated products, is a common method to investigate the importance of these residues in catalysis. wikipedia.org The modification of histidine by DEPC can often be reversed by treatment with hydroxylamine, allowing for controlled studies of enzyme activity. acs.org Because DEPC-reactive residues are frequently key components of an enzyme's active site, this compound serves as both a probe for uncharacterized active sites and as a general inactivator. acs.org

Chemical probing is a powerful technique to study the secondary and tertiary structure of nucleic acids in solution. ttu.ee Dicarbonates, particularly DEPC, are valuable reagents in this context because their reactivity is sensitive to the local structure of the nucleic acid.

DEPC is used to probe the structure of both DNA and RNA. nih.govwikipedia.org It preferentially modifies purine residues, primarily adenosines, that are not involved in base-pairing or other structural interactions and are therefore accessible to the solvent. nih.gov For example, DEPC has been used to detect altered DNA structures that occur upon the binding of quinoxaline (B1680401) antibiotics. nih.govoup.com In these studies, specific purine residues showed enhanced reactivity towards DEPC in the presence of the drug, indicating a localized change in the DNA conformation. nih.govoup.com This method can reveal structural anomalies that are not simply the result of helix unwinding. nih.gov The ability of DEPC to modify accessible bases makes it a useful tool for footprinting experiments, where changes in the modification pattern can reveal the binding sites of proteins or other ligands on a nucleic acid molecule. acs.org

Table 2: Research Findings on this compound-Based Nucleic Acid Probing

| This compound | Nucleic Acid | Research Focus | Key Finding |

| DEPC | DNA | Detecting structural changes induced by quinoxaline antibiotic binding. nih.govoup.com | Specific purine residues, mainly adenosines, exhibited enhanced reactivity to DEPC upon drug binding. nih.govoup.com |

| DEPC | DNA/RNA | General structural probing. nih.govwikipedia.org | Reacts with accessible purines, allowing for the identification of unpaired or structurally flexible regions. nih.gov |

Preparation of Reagents for Molecular Biology Protocols

Dicarbonates play essential roles in the preparation of specific reagents and solutions used in routine molecular biology workflows. Their chemical properties are harnessed to either protect molecules of interest or eliminate contaminants.

One of the most common applications of DEPC in molecular biology is the preparation of RNase-free water. wikipedia.org Ribonucleases (RNases) are ubiquitous and highly stable enzymes that degrade RNA, posing a significant risk to experiments involving RNA analysis. agscientific.com DEPC inactivates RNases through the covalent modification of histidine residues within the enzyme. wikipedia.org Typically, water is treated with 0.1% v/v DEPC, incubated, and then autoclaved. wikipedia.org The autoclaving step serves to hydrolyze any remaining DEPC into carbon dioxide and ethanol (B145695), which are non-inhibitory to subsequent enzymatic reactions. wikipedia.org This DEPC-treated water is crucial for dissolving RNA samples and preparing buffers for applications like reverse transcription and qRT-PCR. taylorandfrancis.com

In the field of protein science, di-tert-butyl this compound is a key reagent used in solid-phase peptide synthesis (SPPS). fishersci.com SPPS is a cornerstone technique for the automated production of peptides. nbinno.com By protecting the α-amino group of an incoming amino acid with a Boc group, the reagent ensures that the amino acid can only be coupled via its carboxyl group to the growing peptide chain, preventing self-polymerization and other side reactions. nbinno.comechemi.com

Sodium bicarbonate is also frequently used in molecular biology, primarily as a component of physiological buffers for cell culture systems. sigmaaldrich.com

Investigations into Molecular Interactions at the Biological Interface

Understanding the interactions between biomolecules is fundamental to biochemistry. Dicarbonates are utilized in advanced techniques to map these interactions and to study conformational changes.

Covalent labeling combined with mass spectrometry (CL-MS) has emerged as a powerful tool for studying protein structure and interactions. jove.com DEPC is an effective reagent for CL-MS because it is simple to use and reacts with multiple amino acid side chains, providing good structural resolution. jove.comscispace.com In this method, a protein or protein complex is modified with DEPC. Solvent-exposed residues are labeled, while those buried within the protein's core or at an interaction interface are protected and react to a lesser extent. nih.gov By comparing the modification patterns of a protein in its free state versus its complexed state (e.g., with another protein, a ligand, or a nucleic acid), researchers can identify binding sites and protein-protein interfaces. jove.com This approach has been successfully used to map the binding interfaces of DNA aptamers to the protein thrombin. acs.org The binding of the aptamers led to a reduction in DEPC labeling at residues within the known binding sites, demonstrating the sensitivity of the technique. acs.org

The study of how small molecules interact with biological interfaces, such as cell membranes, is another area of research. While not a direct application of dicarbonates for modification, understanding the interactions of related organic salts with model lipid membranes provides a framework for elucidating how various compounds might affect cellular structures. nih.gov

Dicarbonates in Advanced Materials and Electrochemistry

Electrolyte Solvent Components in Energy Storage Systems (e.g., Li-ion Batteries)

Dicarbonates are increasingly explored as crucial components in electrolytes for advanced energy storage systems, particularly lithium-ion (Li-ion) batteries. Organic esters derived from the carbonic acid family, including dicarbonates, are favored for their ability to solvate ions, their electrochemical stability, and their critical role in forming a stable solid-electrolyte interphase (SEI) layer. fishersci.com

A notable example is dimethyl 2,5-dioxahexanedioate, a dicarbonate solvent that has shown promise in 5V-class lithium-based batteries. This solvent exhibits impressive anodic stability, reaching up to 5.2 V versus Li/Li⁺. americanelements.comamericanelements.com Its unique chemical structure facilitates stable, dendrite-free lithium plating and stripping, which is crucial for enhancing battery longevity and safety. americanelements.comamericanelements.com Comparative studies have demonstrated that Li | |LiNi₀.₅Mn₁.₅O₄ cells employing a 1 M LiPF₆ electrolyte based on dimethyl 2,5-dioxahexanedioate can retain over 97% of their initial capacity after 250 cycles, surpassing the performance of conventional carbonate-based electrolyte formulations. americanelements.comamericanelements.com

The structural design of dimethyl 2,5-dioxahexanedioate is particularly advantageous, as it integrates features from established battery solvents such as ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC). This allows it to combine the SEI film-forming capability of EC, the high anodic stability of EMC, and the efficient desolvation ability of DMC. americanelements.com Research indicates that the use of dicarbonates can significantly improve the safety and cycling stability of liquid electrolytes. fishersci.ca Furthermore, this compound electrolytes can exhibit higher anion coordination numbers compared to linear carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC), which influences ion transport mechanisms. fishersci.ca The thermal stability of electrolytes can also be enhanced by transitioning from single carbonate solvents to dicarbonates, with the greatest improvements observed in such shifts. fishersci.ca

Table 1: Performance Comparison of Dimethyl 2,5-Dioxahexanedioate (DMDOHD) Electrolyte

| Electrolyte Type | Anodic Stability (V vs. Li/Li⁺) | Capacity Retention (after 250 cycles) | Lithium Plating/Stripping |

| DMDOHD-based | Up to 5.2 americanelements.comamericanelements.com | >97% americanelements.comamericanelements.com | Stable, Dendrite-free americanelements.comamericanelements.com |

| Conventional Carbonate-based | Lower (Implied by comparison) americanelements.comamericanelements.com | Inferior to DMDOHD americanelements.comamericanelements.com | Less stable (Implied) americanelements.comamericanelements.com |

Role in Solid-Electrolyte Interphase (SEI) Formation and Stabilization Mechanisms

The solid-electrolyte interphase (SEI) is a critical nanoscale passivation layer that spontaneously forms on the surface of negative electrodes in lithium-ion batteries. This layer, resulting from the reduction and decomposition of electrolyte components during initial charging cycles, is essential for stabilizing the electrode and preventing continuous electrolyte degradation, thereby ensuring high Coulombic efficiency and long battery lifespans. fishersci.comwikipedia.orgumons.ac.befishersci.ca

Dicarbonates play a significant role in the composition and stabilization of the SEI. Studies have revealed that the SEI can exhibit a heterogeneous distribution, often featuring an innermost inorganic layer (e.g., lithium fluoride (B91410) (LiF) and lithium carbonate) and a porous organic film of lithium this compound exposed to the electrolyte. fishersci.co.uk Lithium ethylene this compound (LEDC) is a frequently observed organic component within the SEI. fishersci.comfishersci.cafishersci.cafishersci.ca It is formed through the reduction of common electrolyte solvents like ethylene carbonate (EC). fishersci.comfishersci.cafishersci.no While LEDC contributes to the SEI, it is noted to be electrochemically stable but thermodynamically unstable near the equilibrium Li⁺/Li(s) potential. fishersci.ca

Molecular dynamics simulations provide insights into the SEI formation process, showing that EC reduction leads to the precipitation of inorganic carbonates along with organic components such as LEDC and lithium ethyl methyl carbonate (LEMC) onto the electrode surface. fishersci.com The SEI is generally understood as a multilayered structure, comprising both inorganic species (like LiF and Li₂CO₃) and organic compounds (such as lithium this compound and various polymers). wikipedia.orgfishersci.caontosight.ai The protective qualities of the SEI are largely attributed to its inorganic constituents. thegoodscentscompany.comnih.gov

However, the decomposition products of conventional carbonate-based electrolytes, including lithium ethylene this compound (LiEDC), can sometimes be reactive on silicon (Si) surfaces, potentially leading to an unstable SEI, continuous electrolyte decomposition, and lithium consumption, which in turn degrades battery performance over time. fishersci.cauni.lu To counteract this, electrolyte additives like fluoroethylene carbonate (FEC) and vinylene carbonate (VC) are employed. These additives promote the formation of a stable, LiF-rich SEI layer, which helps to mitigate volume expansion issues in electrodes and enhance capacity retention. fishersci.caontosight.ainih.gov Despite extensive research, the precise mechanisms of SEI formation and its complex composition continue to be active areas of study. wikipedia.orgumons.ac.be

Exploration of Novel Inorganic this compound Materials in High-Pressure Chemistry

The field of high-pressure chemistry offers a unique pathway for the synthesis and exploration of novel inorganic compounds, including this compound materials, which may be unstable under ambient conditions. Pressure acts as a powerful thermodynamic variable, significantly altering chemical bonding and crystal structures by shortening the distances between atoms and molecules. atamankimya.comfishersci.caereztech.com This allows for the creation of substances that can remain stable or metastable even after the pressure is released. fishersci.ca

Research has demonstrated the high-pressure synthesis of specific inorganic dicarbonates. For instance, lead(II) this compound (PbC₂O₅) can be formed under extreme conditions of 30 GPa pressure and 2000 K temperature, synthesized from lead(II) carbonate (PbCO₃) and carbon dioxide (CO₂). This compound crystallizes into a white monoclinic structure. atamankimya.com Similarly, strontium this compound (SrC₂O₅) has been synthesized under analogous high-pressure conditions, exhibiting a monoclinic crystal structure very similar to its lead counterpart. atamankimya.com

These findings highlight the potential of high-pressure synthesis to yield unprecedented inorganic materials with unique structural and chemical properties. While the general this compound salts are typically unstable at standard atmospheric conditions, their formation under high pressure suggests their potential existence in extreme geological environments or their utility in specialized applications where such conditions can be maintained. atamankimya.com

Table 2: Properties of Inorganic Dicarbonates Synthesized under High Pressure

| Compound | Formation Conditions (Pressure, Temperature) | Crystal System | Space Group | Unit Cell Volume (ų) | Density (g/cm³) |

| Lead(II) this compound (PbC₂O₅) atamankimya.com | 30 GPa, 2000 K | Monoclinic | P2₁/c | 272.4 | 7.59 |

| Strontium this compound (SrC₂O₅) atamankimya.com | 30 GPa | Monoclinic | P2₁/c | 276.3 | 4.61 |

Polymer Electrolyte Development Utilizing this compound Structures

This compound structures are being increasingly integrated into the development of solid polymer electrolytes (SPEs), which are considered a safer and potentially higher-performing alternative to conventional liquid electrolytes for all-solid-state batteries. nih.govfishersci.no SPEs offer advantages such as improved safety by mitigating leakage and flammability risks associated with liquid electrolytes. nih.gov

A key area of development involves this compound acrylate-based single-ion conducting polymer electrolytes. These materials are synthesized, for example, via reversible addition-fragmentation transfer copolymerization with anionic monomers. uni.lu The presence of abundant carbonate groups within these copolymers is crucial, as they provide electron-delocalized complexation sites that facilitate the dissociation of lithium ions (Li⁺) from the polymer backbone. Additionally, cyclic carbonate units within these structures can serve as crosslinking sites, which are vital for enhancing the mechanical properties of the polymer electrolyte. uni.lu

For instance, a this compound acrylate (B77674) (DCA)-based polymer electrolyte has demonstrated promising ionic conductivity of 0.16 mS/cm at room temperature, coupled with a high lithium-ion transference number of 0.92. uni.lu Poly(ethylene carbonate) (PEC) is another notable example within this class of materials, showing promise as an SPE due to its excellent salt solvation capabilities and unique glass transition (Tᵍ) behavior, which are key to its ionic conduction performance. nih.gov Compared to traditional poly(ethylene oxide) (PEO)-based SPEs, PEC exhibits weaker Li⁺-polymer coordination due to its carbonate backbone, preventing the formation of overly stable solvation structures that can hinder ion transport. nih.gov

Other polycarbonates, such as poly(propylene carbonate) (PPC) and poly(trimethylene carbonate) (PTMC), are also explored as polymer electrolytes. nih.gov Computational studies using density functional theory (DFT) have shown that polymers containing ester/carbonate and nitrile functional groups tend to exhibit stronger adhesion to lithium metal surfaces and higher reactivity. fishersci.no This reactivity can lead to the degradation of ester- and carbonate-based polymers, forming products like alkoxides and carbon monoxide (CO), with decomposition pathways often favoring the formation of carbonate ions. fishersci.no Understanding these interactions and decomposition mechanisms is vital for designing robust and long-lasting polymer electrolytes for advanced lithium batteries.

Dicarbonates in Food and Beverage Chemistry

Applications in Chemical Stabilization and Preservation Processes

Dicarbonates are primarily employed as processing aids and preservatives to control the growth of yeasts, molds, and bacteria in a variety of consumable products. nih.gov Their mechanism of action involves the inactivation of key microbial enzymes through a process called methoxycarbonylation (or ethoxycarbonylation for DEPC). wikipedia.org This reaction targets nucleophilic groups on enzymes, such as those found in histidine residues, effectively disrupting the metabolic processes of microorganisms. nih.gov For instance, enzymes like acetate (B1210297) kinase, L-glutamic acid decarboxylase, alcohol dehydrogenase, and glyceraldehyde-3-phosphate dehydrogenase have been identified as targets. wikipedia.org

The application is particularly advantageous for products that cannot undergo traditional heat pasteurization or sterile filtration due to potential negative impacts on sensory or nutritional qualities. wikipedia.org DMDC is added just prior to packaging, and it rapidly hydrolyzes, leaving no residue of the original compound in the final product when used according to good manufacturing practices. mebak.org This characteristic makes it a declaration-free "cold sterilization agent" in some regions, such as the EU where it is listed as food additive E 242. wikipedia.orgmebak.org

Common applications include:

Wine: DMDC is used to inactivate spoilage yeasts like Brettanomyces and can be an alternative to potassium sorbate. wikipedia.org It is particularly useful for wines with residual sugar content. mebak.org

Non-Alcoholic Beverages: It is widely used to stabilize carbonated and non-carbonated juice drinks, isotonic sports beverages, iced teas, and flavored waters. wikipedia.org

Other Fermented Products: Applications extend to cider, mead, and beer-mix beverages. chemicalbook.com

Table 1: Applications of Dicarbonates in the Food and Beverage Industry

| This compound Compound | Beverage/Food Category | Primary Function |

|---|---|---|

| Dimethyl this compound (DMDC) | Wine, Cider, Mead | Inactivation of spoilage yeasts (e.g., Brettanomyces). wikipedia.org |

| Non-alcoholic juice beverages | Microbial stabilization and preservation. | |

| Carbonated & non-carbonated soft drinks | Cold sterilization to prevent spoilage. nih.govmebak.org | |

| Iced teas, flavored waters, sports drinks | Control of yeasts, molds, and bacteria. wikipedia.org |

Chemical Reactions and Transformation Products in Food Matrices

Dicarbonates are highly unstable in aqueous environments, which is fundamental to their application as food processing aids. inchem.org Upon addition to a beverage, DMDC undergoes rapid decomposition. The primary reaction is hydrolysis, where it reacts with water to form methanol (B129727) and carbon dioxide, both of which are natural constituents of many fruit and vegetable juices. wikipedia.org

Primary Hydrolysis Reaction: DMDC + H₂O → 2 CH₃OH + 2 CO₂

In addition to hydrolysis, dicarbonates react with other nucleophilic components present in the food matrix. nih.gov In alcoholic beverages such as wine, DMDC reacts with ethanol (B145695) to form ethyl methyl carbonate. wikipedia.org It can also react with trace amounts of ammonia (B1221849) to form methyl carbamate (B1207046) or with amino acids to produce carboxymethyl derivatives. wikipedia.orginchem.org

Minor reaction products can also include dimethyl carbonate (DMC) and adducts with sugars or fruit acids. nih.govinchem.org The formation of these transformation products is generally in very small quantities. For example, when 250 mg/L of DMDC is added to a beverage containing 11% ethanol by volume, it is estimated that approximately 1.5 mg of methyl ethyl carbonate (MEC) would be formed. inchem.org

Table 2: Reaction Pathways and Transformation Products of DMDC in Food Matrices

| Reactant(s) (in Food Matrix) | Transformation Product(s) | General Chemical Equation/Description |

|---|---|---|

| DMDC + Water | Methanol, Carbon Dioxide | C₄H₆O₅ + H₂O → 2CH₃OH + 2CO₂ wikipedia.org |

| DMDC + Ethanol | Ethyl Methyl Carbonate (MEC) | C₄H₆O₅ + CH₃CH₂OH → C₄H₈O₃ + CH₃OH + CO₂ wikipedia.org |

| DMDC + Ammonia | Methyl Carbamate | C₄H₆O₅ + NH₃ → CH₅NO₂ + CH₃OH + CO₂ wikipedia.org |

| DMDC + Amino Acid | Carboxymethylated Amino Acid | DMDC reacts with amino groups on amino acids. wikipedia.orginchem.org |

Methodologies for Assessing Chemical Purity and Fate in Consumables

The assessment of this compound purity and the tracking of its transformation products in consumables rely on established analytical chemistry techniques. Given their reactive nature, direct measurement of the this compound in the final product is generally not feasible, as it is designed to fully decompose. mebak.org Therefore, methodologies focus on two areas: ensuring the purity of the this compound before it is used, and detecting its reaction byproducts in the final consumable to confirm its fate.

Purity Assessment of this compound Raw Material: The purity of industrial chemical compounds like dicarbonates is typically determined using chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing the purity of non-volatile organic compounds. google.com For dicarbonates, which can be thermally unstable, HPLC provides a robust method for quantification without inducing decomposition. google.com Other analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the chemical structure and identify impurities. acs.org

Analysis of Fate in Consumables: To determine the fate of dicarbonates in beverages, analytical methods are employed to detect and quantify the expected transformation products.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for detecting volatile and semi-volatile organic compounds. It is suitable for identifying and quantifying trace amounts of reaction products like methyl ethyl carbonate (MEC), dimethyl carbonate (DMC), and methanol in the beverage matrix. mebak.org

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a mass spectrometer (LC-MS) or other detectors, can be used to analyze non-volatile transformation products, such as the carboxymethyl adducts formed with amino acids, sugars, or polyphenols. inchem.org Derivatization techniques may be employed to enhance the detection of specific analytes like α-dicarbonyl compounds that can form during food processing. researchgate.net

Table 3: Analytical Methodologies for this compound Analysis

| Analytical Technique | Purpose | Principle of Detection |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity: Quantifies the this compound in the raw material. google.comFate: Detects non-volatile transformation products (e.g., amino acid adducts). inchem.org | Separates compounds based on their affinity for a stationary phase and a mobile liquid phase. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Fate: Identifies and quantifies volatile transformation products like MEC and DMC in the final beverage. mebak.org | Separates volatile compounds in a gaseous state, followed by mass-based identification and quantification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Purity: Confirms the chemical structure of the this compound compound and identifies structural impurities. acs.org | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. |

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the structure of Dicarbonate and assessing its purity by identifying characteristic functional groups and molecular environments.

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to elucidate the molecular structure of this compound by analyzing its characteristic vibrational modes. For Dimethyl this compound (DMDC), key absorption bands in the infrared spectrum provide information about its functional groups. The carbonyl stretching region (C=O) is particularly informative, typically showing intense peaks. For instance, the infrared spectrum of DMDC in cyclohexane (B81311) exhibits three major peaks in the carbonyl stretching region, with shoulders on either side of the largest peak researchgate.net. Another source indicates maximum absorption at 1156 nm and 1832 nm for DMDC oiv.int. Studies on dimethyl carbonate (DMC), a related compound, show a strong peak around 1700-1850 cm⁻¹ corresponding to the C=O stretching vibration, and intense peaks between 1260 cm⁻¹ and 1320 cm⁻¹ assigned to O-C-O stretching researchgate.net. C-H stretching vibrations are typically observed between 2850 cm⁻¹ and 3030 cm⁻¹, and various CH₂ and CH₃ bending modes appear between 1375 cm⁻¹ and 1480 cm⁻¹ researchgate.net.

Raman spectroscopy complements IR by providing information on symmetric vibrations. For dimethyl carbonate, noncoincidence effects in the Raman spectra of the C=O mode indicate potential C=O coupling due to dipole-dipole interactions acs.org. Both techniques are valuable for identifying impurities by detecting additional vibrational bands not associated with the pure compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural elucidation and purity assessment of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule.

Chromatographic and Separation Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and by-products, enabling purity assessment and monitoring of its decomposition or reaction pathways.

High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing Dimethyl this compound (DMDC). DMDC can be analyzed by reverse phase HPLC, often using mobile phases containing acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid sielc.comsielc.com. A sensitive HPLC-PDA method has been developed and validated for identifying derivatives of DMDC residues in food and beverages, with a calibration curve exhibiting a satisfactory correlation coefficient of 0.999 e-jkfn.orgresearchgate.net. This method demonstrated limits of detection (LOD) and quantitation (LOQ) of 0.30 µg/mL and 0.92 µg/mL, respectively, with recoveries ranging from 92.8% to 101.0% e-jkfn.org.

Gas Chromatography (GC) is also employed, particularly for the determination of impurities like dimethyl carbonate (DMC) in DMDC oiv.intfao.org. A GC method with a flame ionization detector (FID) and a capillary column (e.g., apolar type "SE 30" or polar type "Carbowax 20 M") is used for quantitative evaluation, often utilizing an internal standard like methyl-isobutylketone oiv.intfao.org. GC-MS analysis can detect small amounts of ethyl methyl carbonate (EMC), a product formed from the reaction of DMDC with ethanol (B145695), which can be used to determine the amount of DMDC added to a beverage mebak.org.

Chromatographic methods are crucial for monitoring the stability and decomposition of DMDC, as it quickly dissociates in aqueous solutions almost completely to carbon dioxide and methanol (B129727) mebak.org.

Mass Spectrometry for Molecular Identification

Mass Spectrometry (MS) is a powerful analytical technique for the molecular identification of this compound and its derivatives, providing information about molecular weight and fragmentation patterns. For Dimethyl this compound (DMDC), MS can be used to confirm its molecular mass (134.09 g/mol ) biosynth.comnih.gov.

In the context of its application, DMDC decomposes in aqueous solutions into principal breakdown products like methanol and carbon dioxide. Minor amounts of dimethyl carbonate (DMC) and methyl ethyl carbonate (MEC) are also formed, which can be identified and quantified using LC-MS e-jkfn.orgnih.gov and GC-MS techniques mebak.orgencyclopedia.pub. GC-MS is particularly useful for detecting ethyl methyl carbonate (EMC) as a marker for DMDC dosage mebak.org. The fragmentation patterns observed in the mass spectrum provide characteristic ions that help in confirming the structure of DMDC and its related compounds or degradation products.

Quantitative Analytical Methodologies

Quantitative analytical methodologies are essential for determining the concentration, purity, and residual levels of this compound in various applications.

One established method for determining the purity of Dimethyl this compound (DMDC) involves a titration method where DMDC is mixed with an excess of diisobutylamine, with which it reacts quantitatively. The excess amine is then back-titrated with acid (e.g., 1 N hydrochloric acid) oiv.intecfr.gov. This method is used to ensure that the additive has a purity of not less than 99.8% ecfr.gov.

Gas Chromatography (GC) with a flame ionization detector (FID) is a primary quantitative method for determining the concentration of impurities, such as dimethyl carbonate, in DMDC oiv.intfao.org. This method involves using an internal standard and specific column conditions to achieve precise quantitative analysis, with relative standard deviations typically less than 0.5% for DMDC, methanol, and water tandfonline.com.

HPLC-PDA (Photodiode Array) and LC-MS are also employed for the quantitative determination of DMDC and its derivatives, especially in complex matrices like food and beverages e-jkfn.orgresearchgate.net. These methods offer high sensitivity and selectivity, allowing for the determination of DMDC residues at microgram per liter levels, with good linearity, detection limits, and recovery rates e-jkfn.orgrsc.orgresearchgate.net.

The quantitative determination of methanol, a decomposition product of DMDC, using GC analysis can also be used to check the DMDC dosage, provided the initial methanol content of the product is known mebak.org.

Computational and Theoretical Studies of Dicarbonate Chemistry

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are extensively employed to investigate the electronic structure and reactivity of dicarbonate species. These methods allow for the precise characterization of molecular geometries, energy landscapes, and reaction pathways.

For inorganic pyrocarbonates, such as the C₂O₅²⁻ ion, DFT calculations have been instrumental in characterizing their electronic structure. For instance, studies on the inorganic pyrocarbonate salt Sr[C₂O₅] utilized DFT to understand its fundamental properties and to predict the existence of other pyrocarbonates, thereby expanding the known crystal chemistry of inorganic carbonates. researchgate.net The formation of transient pyrocarbonate species (C₂O₅²⁻) from the reaction between carbon dioxide (CO₂) and carbonate ions in molten carbonate electrolytes has also been investigated through quantum chemical approaches, providing insights into the mechanism of this important reaction. chemrxiv.orgiitgn.ac.in These calculations can reveal how CO₂ spontaneously reacts with carbonate ions to form pyrocarbonate. chemrxiv.org

In the realm of organic dicarbonates, DFT studies contribute to understanding their electronic properties and interactions. While not always explicitly focusing on "dicarbonates" as the primary subject, the principles derived from DFT studies on related carbonate compounds, such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), are directly applicable. For example, DFT has been used to investigate the interaction of lithium ions (Li⁺) with various organic carbonate solvents, including their electronic structures within clusters, which is vital for understanding electrolyte behavior in lithium-ion batteries. researchgate.net Furthermore, DFT calculations have shed light on the decomposition mechanisms of ethylene carbonate, a process relevant to the formation of this compound-like species within the solid electrolyte interphase (SEI) of batteries. acs.org

Molecular Dynamics Simulations of Solvation, Transport, and Interfacial Phenomena

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of dicarbonates in condensed phases, including their solvation, transport properties, and interactions at interfaces.

In the context of inorganic pyrocarbonates, ab initio molecular dynamics (AIMD) simulations have confirmed the presence of pyrocarbonate (C₂O₅²⁻), bicarbonate, and water in molten carbonate-hydroxide electrolytes containing dissolved CO₂. These simulations have provided crucial insights into the kinetics-driven formation of pyrocarbonate and elucidated transport mechanisms, such as oxo-Grotthuss transport, where the pyrocarbonate anion plays a role in facilitating CO₂ transport. iitgn.ac.in

For organic alkyl dicarbonates, MD simulations are widely utilized, particularly in the field of lithium-ion batteries. These simulations investigate the solvation structure and ion transport in alkyl dicarbonates that serve as components of the solid electrolyte interphase (SEI), such as dilithium (B8592608) ethylene this compound (Li₂EDC) and dilithium butylene this compound (Li₂BDC). acs.org Such studies examine the SEI-electrolyte interface, revealing phenomena like the enrichment or depletion of specific solvent molecules and the preferential orientation of carbonyl oxygens at the interface. acs.org MD simulations also provide details on the Li⁺ ion desolvation process from the electrolyte and its subsequent intercalation into the SEI, allowing for the estimation of activation energies for these critical steps. acs.org Beyond SEI components, MD simulations are employed to analyze the structural reorganization of various carbonate solvent molecules near graphite (B72142) electrodes and to predict the free-energy barriers associated with Li⁺ ion transport through these interfacial layers. utexas.edu The impact of subtle structural variations within this compound molecules, such as different end groups and spacer lengths, on Li⁺ transport properties in electrolytes has also been systematically investigated using MD simulations. acs.org

Mechanistic Insights and Reaction Pathway Predictions from Computational Modeling

Computational modeling plays a critical role in unraveling reaction mechanisms and predicting pathways involving this compound species, offering a detailed understanding of their chemical transformations.

For inorganic pyrocarbonate, computational studies, including ab initio molecular dynamics, have provided mechanistic insights into its formation from CO₂ and carbonate ions in molten salts. chemrxiv.orgiitgn.ac.inacs.org These studies also delve into the subsequent decomposition of pyrocarbonate into carbon dioxide and carbonate anion, outlining the elementary steps involved. acs.org

Computational methods, particularly DFT, are extensively used to predict reaction pathways and provide mechanistic insights for various chemical processes that involve or lead to carbonate species, which can be extended to this compound chemistry. For example, DFT studies on the electrochemical reduction of CO₂ have highlighted the role of bicarbonate as a favorable intermediate and have provided detailed mechanistic insights into the formation of various carbon products. aalto.fipnas.org Similarly, the mechanism of dimethyl carbonate synthesis has been thoroughly investigated using computational methods, identifying key reaction intermediates and evaluating the thermodynamic and kinetic feasibility of each step. mdpi.commdpi.comacs.org Computational studies have also explored the role of carbon materials in facilitating hydrolysis reactions, providing mechanistic insights into reaction pathways and identifying key properties responsible for such transformations. acs.org

Prediction of Novel this compound Structures and Properties

Computational chemistry is at the forefront of predicting novel this compound structures and their associated properties, paving the way for the discovery and design of new materials.

For inorganic pyrocarbonates, DFT calculations have been instrumental not only in characterizing known structures but also in predicting the feasibility of synthesizing additional inorganic pyrocarbonates beyond those already established, such as Sr[C₂O₅] and Pb[C₂O₅]. researchgate.net This predictive capability significantly extends the understanding and potential applications of this novel family of inorganic carbonates. researchgate.net

More broadly, high-throughput computational screening methodologies are increasingly employed to predict novel materials with desirable properties for various applications, including carbon capture and storage. While not exclusively focused on dicarbonates, these methods can be adapted to discover new carbonate or this compound structures with enhanced functionalities. rsc.orgacs.org The integration of machine learning with force fields and other computational modeling strategies is also advancing the ability to predict complex structure-property relationships for various materials, including polymers that might incorporate this compound units. This allows for the efficient forward prediction and reverse design of materials with targeted mechanical or other physical properties. aip.org These computational approaches offer a powerful avenue for the rational design and discovery of novel this compound compounds with tailored characteristics.

Emerging Trends and Future Research Directions in Dicarbonate Chemistry

Sustainable Synthesis and Green Chemistry Innovations for Dicarbonates

The pursuit of sustainable and environmentally benign synthetic routes is a critical emerging trend in dicarbonate chemistry. Traditional production methods for compounds like dimethyl carbonate (DMC), which is closely related to dicarbonates and often discussed in the context of green chemistry, have historically involved hazardous reagents such as phosgene (B1210022), leading to significant waste generation frontiersin.orgmdpi.comnih.gov. Innovations in green chemistry are addressing these challenges by focusing on cleaner processes and renewable feedstocks.

A key area of innovation involves the utilization of carbon dioxide (CO₂) as a raw material for this compound synthesis. The green production of DMC from CO₂ and methanol (B129727) is considered an eco-friendly alternative, although challenges related to low yield and thermodynamic limitations persist mdpi.comnih.govcore.ac.ukdtu.dk. To overcome these hurdles, researchers are investigating advanced techniques such as electron-assisted activation of CO₂ and the implementation of membrane reactors, which facilitate real-time product separation to maximize yield mdpi.comnih.gov.

Another sustainable approach for DMC production involves the transesterification of ethylene (B1197577) carbonate (EC) with methanol. In this process, EC is first synthesized from ethylene oxide (EO) and CO₂, making it a CO₂ utilization pathway. This method is considered sustainable and co-produces valuable ethylene glycol (EG) core.ac.ukdtu.dk.

Catalysis plays a pivotal role in advancing green this compound synthesis. The development of high-performance catalysts is crucial for the industrial application of these eco-friendly methods mdpi.com. Current research emphasizes the design of chlorine-free copper-based catalysts to mitigate issues like rapid catalyst inactivation and equipment corrosion associated with chloride ions mdpi.com. Furthermore, Zr/Ce/Cu-based nanocomposites are being explored as catalysts for green DMC synthesis mdpi.comnih.gov. The design of acid-base bifunctional catalysts, capable of activating both methanol and CO₂, is a promising strategy to enhance catalytic performance and product selectivity mdpi.com.

For specific dicarbonates like di-tert-butyl this compound, while typically purchased due to its cost-effectiveness, greener synthetic routes are being developed. These include the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by p-toluenesulfonic acid or methanesulfonic acid, as an alternative to phosgene-based methods wikipedia.org. Additionally, the reaction of carboxylic acids with dialkyl dicarbonates, catalyzed by weak Lewis acids such as magnesium chloride, offers an environmentally friendly method for synthesizing anhydrides and esters, avoiding the use of toxic reagents like 4-(N,N-dimethylamino)pyridine (DMAP) organic-chemistry.org.

The broader field of cyclic carbonates, which can serve as precursors or related compounds to dicarbonates, also contributes to green chemistry innovations. The cycloaddition of CO₂ to epoxides is a highly efficient and atom-economic route for preparing cyclic carbonates, leveraging CO₂ as a renewable feedstock eurekaselect.comspecificpolymers.com. Biocatalysis is also emerging as a promising and sustainable approach in this area eurekaselect.com.

Design of Novel this compound Architectures for Targeted Applications

The unique chemical structure of dicarbonates, featuring two carbonate groups linked by an oxygen atom, allows for the design of novel architectures with tailored properties for diverse applications wikipedia.org.

Key this compound Compounds and Their Applications:

Di-tert-butyl this compound (Boc anhydride): This compound is a widely utilized reagent in organic synthesis, particularly for the protection of amino groups in peptide synthesis and pharmaceutical research and development wikipedia.orgechemi.comsigmaaldrich.comsigmaaldrich.comacs.org. Its ability to form stable N-Boc-protected amino compounds, which can be easily deprotected under acidic conditions, makes it invaluable in multi-step synthesis processes, including the synthesis of complex chiral molecules and polymer compounds wikipedia.orgechemi.com.

Dimethyl this compound (DMDC): Primarily known for its role as a beverage preservative, DMDC exhibits high activity against common spoilage microorganisms such as yeast, bacteria, and mold wikipedia.org. Upon addition to beverages, it breaks down into small amounts of methanol and carbon dioxide, both naturally occurring constituents of fruit and vegetable juices wikipedia.org.

Diethyl this compound (DEPC): In laboratory settings, DEPC is extensively used to inactivate RNase enzymes in water and on laboratory utensils through the covalent modification of specific amino acid residues like histidine, lysine (B10760008), cysteine, and tyrosine wikipedia.orgsigmaaldrich.comchemicalbook.com.

Magnesium diphenyl this compound: This compound is being investigated as a precursor for the synthesis of advanced materials, including nanomaterials and polymers. Its properties also make it a candidate for drug delivery systems and as a catalyst or catalyst precursor in various organic reactions, leveraging its magnesium center for substrate coordination and activation ontosight.ai.